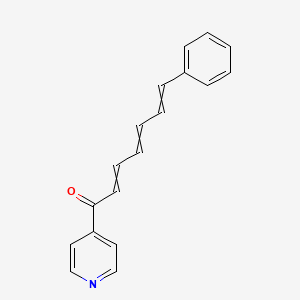
7-Phenyl-1-(pyridin-4-YL)hepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one is a chemical compound known for its unique structure and properties It features a phenyl group and a pyridinyl group attached to a hepta-trienone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and 4-pyridinecarboxaldehyde. The reaction proceeds through a series of steps including aldol condensation, followed by cyclization and oxidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and automated reaction systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
作用機序
The mechanism of action of 7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 1-Phenyl-4-(pyridin-4-yl)butan-1-one
- 2,3,5,6-Tetra(pyridin-4-yl)pyrazine
- 1,1,2,2-Tetra(4-(pyridin-4-yl)phenyl)ethane
Uniqueness
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one is unique due to its hepta-trienone backbone, which imparts distinct chemical and physical properties.
特性
CAS番号 |
90137-57-8 |
|---|---|
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC名 |
7-phenyl-1-pyridin-4-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H15NO/c20-18(17-12-14-19-15-13-17)11-7-2-1-4-8-16-9-5-3-6-10-16/h1-15H |
InChIキー |
QFISQLIFVSSJQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
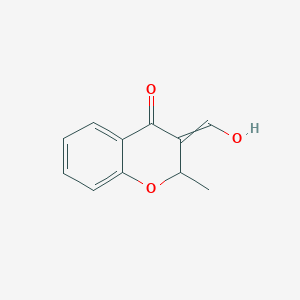
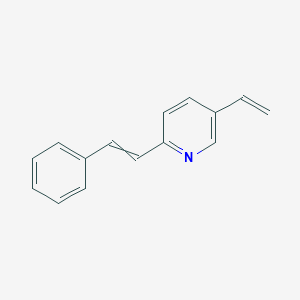
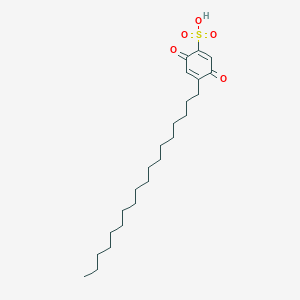
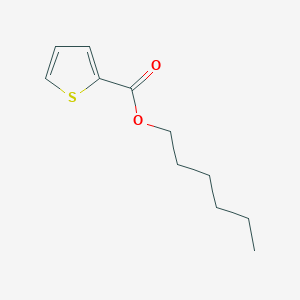
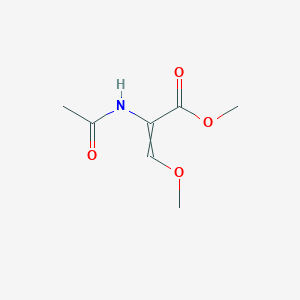

![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
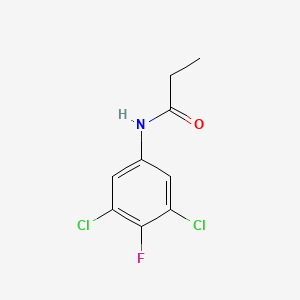
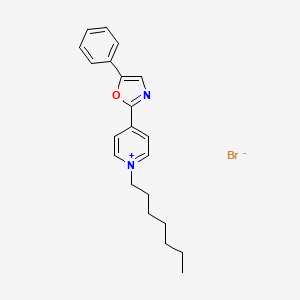
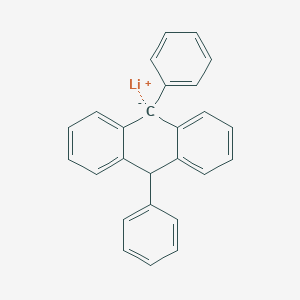
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
